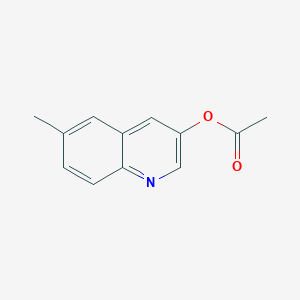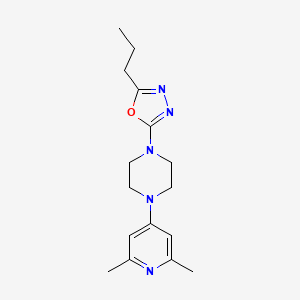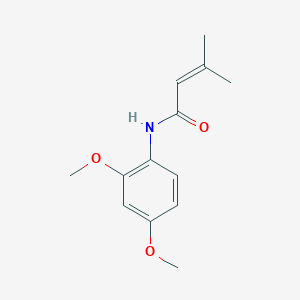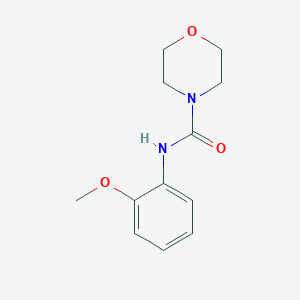
6-methyl-3-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-quinolinyl acetate is an organic compound that has been extensively studied for its potential use in scientific research. This compound is also known as 6-MQA and is a derivative of quinoline, which is a heterocyclic aromatic compound. The unique structure of 6-MQA has led to its use in various scientific studies, including its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-MQA is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 6-MQA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
6-MQA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-MQA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-MQA in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 6-MQA has been shown to have multiple biological effects, making it useful for studying various diseases. However, one limitation of using 6-MQA in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many future directions for the study of 6-MQA. One area of research is the development of 6-MQA as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-MQA and its potential side effects. Finally, the development of new synthesis methods for 6-MQA could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis method of 6-MQA involves the reaction of 6-methylquinoline with acetic anhydride in the presence of a catalyst. The product is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
6-MQA has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Additionally, 6-MQA has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Its unique structure makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(6-methylquinolin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-12-10(5-8)6-11(7-13-12)15-9(2)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOOQQZPNEBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl) acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)

![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)





![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)